molecular formula C13H20N4O3 B12107071 H-Cit-PABA

H-Cit-PABA

Cat. No.: B12107071
M. Wt: 280.32 g/mol
InChI Key: KJJITHAVZJBOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

H-Cit-PABA undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include piperidine, N,N-dimethylformamide, and dry dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with piperidine in N,N-dimethylformamide results in the formation of (S)-2-amino-N-(4-(hydroxymethyl)phenyl)-5-ureidopentanamide .

Scientific Research Applications

Mechanism of Action

The mechanism of action of H-Cit-PABA involves its interaction with specific molecular targets and pathways. For example, para-aminobenzoic acid (PABA), a related compound, is an intermediate in the synthesis of folate by bacteria, plants, and fungi . PABA is converted to folate by the enzyme dihydropteroate synthetase, and this pathway is essential for DNA synthesis and replication . This compound may exert its effects through similar pathways, although further research is needed to fully elucidate its mechanism of action.

Properties

IUPAC Name

2-amino-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c14-11(2-1-7-16-13(15)20)12(19)17-10-5-3-9(8-18)4-6-10/h3-6,11,18H,1-2,7-8,14H2,(H,17,19)(H3,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJITHAVZJBOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)NC(=O)C(CCCNC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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